4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine (CAS: 634174-11-1) is a commercially available, pre-assembled building block heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including PAR4 antagonists and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Structurally, it integrates a metabolically stabilizing 3-methyl-4-nitrophenoxy core with a morpholine-functionalized acetamide linker, providing synthetic readiness alongside optimized physicochemical properties. For procurement teams and medicinal chemists, sourcing this exact pre-coupled intermediate at high purity (>97%) eliminates the need for multi-step in-house amide couplings, standardizing downstream nitro-reduction workflows and ensuring consistent batch-to-batch reproducibility during high-throughput hit-to-lead library generation .
Substituting 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine with its uncoupled precursors—such as 2-(3-methyl-4-nitrophenoxy)acetic acid—forces laboratories to perform in-house amide couplings, introducing variable yields, consuming expensive coupling reagents (e.g., HATU, EDC), and creating purification bottlenecks that delay library synthesis [1]. Furthermore, replacing the morpholine ring with a piperidine equivalent drastically increases the molecule's lipophilicity (cLogP), severely degrading aqueous solubility and risking compound aggregation in downstream biological assays [2]. Similarly, omitting the 3-methyl group leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated oxidation, rendering the resulting API candidates structurally inferior. Therefore, exact procurement of this pre-assembled, methyl-stabilized morpholine derivative is critical for maintaining process efficiency and target viability.
Utilizing the pre-coupled 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine fundamentally streamlines synthetic pathways compared to performing in-situ coupling of 2-(3-methyl-4-nitrophenoxy)acetic acid with morpholine. Standard in-house coupling using EDC/HOBt typically maxes out at 75-85% yield and requires chromatographic purification to remove urea byproducts[1]. In contrast, procuring the >97% pure pre-assembled building block ensures complete material translation into the subsequent nitro-reduction step, eliminating reagent waste and saving 24-48 hours of processing time per batch.
| Evidence Dimension | Synthetic step yield and processing time |
| Target Compound Data | Pre-coupled compound (100% readiness, 0 hours coupling time) |
| Comparator Or Baseline | 2-(3-methyl-4-nitrophenoxy)acetic acid + morpholine (75-85% yield, +24-48 hours processing) |
| Quantified Difference | ~15-25% yield recovery and elimination of coupling/purification steps |
| Conditions | Standard library synthesis workflow |
Procuring the pre-coupled intermediate eliminates expensive coupling reagents and purification bottlenecks, directly accelerating library production.
The selection of the morpholine derivative over the closely related piperidine analog (4-[(3-Methyl-4-nitrophenoxy)acetyl]piperidine) is driven by strict physicochemical requirements in drug design. The inclusion of the morpholine oxygen acts as a critical hydrogen bond acceptor, lowering the calculated partition coefficient (cLogP) by approximately 0.8 to 1.0 units compared to the piperidine counterpart [1]. This reduction in lipophilicity typically translates to a 5- to 10-fold increase in aqueous solubility in physiological buffers (pH 7.4), which is essential for ensuring reliable bioavailability and avoiding aggregation in high-throughput screening assays[2].
| Evidence Dimension | Lipophilicity (cLogP) and aqueous solubility |
| Target Compound Data | Morpholine derivative (~0.8-1.0 lower cLogP, enhanced solubility) |
| Comparator Or Baseline | Piperidine analog (Higher cLogP, poorer solubility) |
| Quantified Difference | ~0.8-1.0 unit reduction in cLogP; 5-10x solubility improvement |
| Conditions | Physiological buffer (pH 7.4) assay conditions |
Selecting the morpholine variant prevents solubility-driven failures in downstream biological testing, a primary cause of attrition in early drug discovery.
From a procurement and inventory management perspective, sourcing the nitro compound (4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine) is vastly superior to purchasing the pre-reduced aniline form. The nitro derivative exhibits excellent ambient stability, maintaining >97% purity for over 24 months under standard storage conditions . Conversely, the corresponding electron-rich aniline is highly prone to rapid oxidative degradation and darkening when exposed to air, often requiring storage at -20°C under argon and exhibiting a shelf life of only a few weeks before requiring re-purification [1].
| Evidence Dimension | Ambient storage stability and shelf life |
| Target Compound Data | Nitro compound (>24 months at room temperature, atmospheric air) |
| Comparator Or Baseline | Reduced aniline form (<4 weeks stability, requires -20°C and argon) |
| Quantified Difference | >20-fold increase in shelf life without specialized cold chain logistics |
| Conditions | Standard laboratory storage (ambient temperature, atmospheric air) |
Purchasing the stable nitro precursor allows for bulk procurement and long-term storage, enabling on-demand reduction immediately prior to use without degradation losses.
The presence of the 3-methyl group on the phenoxy core provides a distinct structural advantage over the unsubstituted 2-(4-nitrophenoxy)-1-morpholinoethanone. In downstream API candidates, the unsubstituted aromatic ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation [1]. The 3-methyl substituent provides steric shielding and blocks the most metabolically labile site on the ring, significantly increasing the metabolic half-life of the resulting drug molecules in human liver microsome (HLM) assays compared to their unmethylated counterparts [2].
| Evidence Dimension | Metabolic stability (HLM half-life) |
| Target Compound Data | 3-Methyl substituted core (Sterically shielded, extended half-life) |
| Comparator Or Baseline | Unsubstituted 4-nitrophenoxy core (Vulnerable to CYP oxidation, rapid clearance) |
| Quantified Difference | Significant extension of metabolic half-life in downstream API derivatives |
| Conditions | Human Liver Microsome (HLM) stability assays |
Procuring the 3-methyl variant ensures that synthesized libraries possess inherently better pharmacokinetic properties, reducing late-stage failure rates.
Leveraging the pre-coupled morpholine amide allows medicinal chemistry teams to bypass early-stage coupling bottlenecks. The stable nitro group can be rapidly reduced to an aniline on-demand, serving as a reliable nucleophile for cross-coupling reactions to generate diverse libraries of antiviral or antithrombotic candidates with consistent yields[1].
When existing drug leads suffer from high lipophilicity and poor aqueous solubility, incorporating this specific building block introduces a hydrophilic morpholine moiety. This application directly utilizes the compound's favorable cLogP profile to rescue insoluble candidates without compromising target binding affinity [2].
For projects where rapid clearance via aromatic oxidation is a primary issue, this building block is the ideal starting material. The strategically placed 3-methyl group provides built-in metabolic resistance, allowing chemists to focus on optimizing other regions of the molecule without retrofitting stability later in the pipeline [3].